3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Overview
Description
3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzonitrile moiety, and a benzo[e][1,2,4]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multiple steps:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable aldehyde, under acidic conditions to form the benzo[e][1,2,4]thiadiazine ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzo[e][1,2,4]thiadiazine intermediate in the presence of a base.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile group to the benzo[e][1,2,4]thiadiazine derivative through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates and yields.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the benzonitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The fluorobenzyl group, in particular, is known to enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the benzonitrile moiety contributes to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(4-chlorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
- 3-((2-(4-methylbenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is unique due to the presence of the fluorobenzyl group, which enhances its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross biological membranes and interact with molecular targets.
Properties
IUPAC Name |
3-[[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-19-10-8-16(9-11-19)15-26-22(27)25(14-18-5-3-4-17(12-18)13-24)20-6-1-2-7-21(20)30(26,28)29/h1-12H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSYYZYYINDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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